molecular formula C21H14ClN3O B8287925 4-(4-Phenylquinazolin-2-ylamino)benzoyl chloride

4-(4-Phenylquinazolin-2-ylamino)benzoyl chloride

Cat. No. B8287925
M. Wt: 359.8 g/mol
InChI Key: LFGIKTCMVMVGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Phenylquinazolin-2-ylamino)benzoyl chloride is a useful research compound. Its molecular formula is C21H14ClN3O and its molecular weight is 359.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Phenylquinazolin-2-ylamino)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Phenylquinazolin-2-ylamino)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Phenylquinazolin-2-ylamino)benzoyl chloride

Molecular Formula

C21H14ClN3O

Molecular Weight

359.8 g/mol

IUPAC Name

4-[(4-phenylquinazolin-2-yl)amino]benzoyl chloride

InChI

InChI=1S/C21H14ClN3O/c22-20(26)15-10-12-16(13-11-15)23-21-24-18-9-5-4-8-17(18)19(25-21)14-6-2-1-3-7-14/h1-13H,(H,23,24,25)

InChI Key

LFGIKTCMVMVGBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 4-(4-phenylquinazolin-2-ylamino)benzoic acid (1.19 g, 3.49 mmol), prepared as described in Example 10, in dichloromethane (50 mL) was added a catalytic amount of dimethylformamide (100 μL) and thionyl chloride (1.50 mL, 20.6 mmol), and the resulting mixture was stirred at rt overnight. The solid was filtered, washed with hexanes, and dried under reduced pressure (high vacuum) to give the product (4-(4-phenylquinazolin-2-ylamino)benzoyl chloride) as a yellow solid (1.21 g, 97%). This material was then added portionwise to a solution of commercially available 3-amino-4-methylbenzyl alcohol (600 mg, 4.37 mmol), and triethylamine (1.0 mL, 7.2 mmol) in dichloromethane (50 mL) that had been cooled to 0° C. in an ice bath. The mixture was allowed to warm to rt overnight, then the solid was collected by filtration, washed with saturated sodium bicarbonate and water and dried under reduced pressure to give N-(5-hydroxymethyl-2-methylphenyl)-4-(4-phenylquinazolin-2-ylamino)benzamide as a pure yellow solid (1.33 g, 86%).
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
97%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.